Cecropiacic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

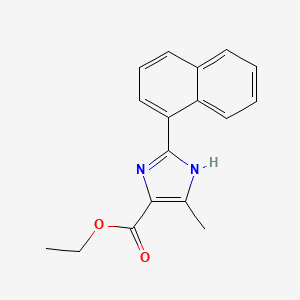

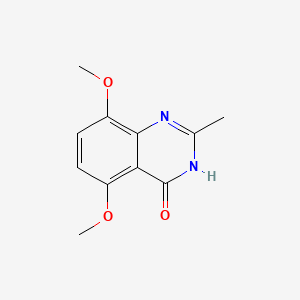

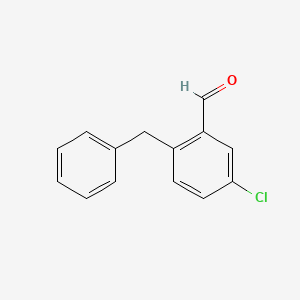

Cecropiacic acid is a chemical compound with the molecular formula C33H52O7 . Its IUPAC name is methyl (1S,2S,4aS,4bR,6aS,9R,10R,10aR,12aS)-10-hydroxy-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)-1-(2-methoxy-2-oxoethyl)-1,4a,4b,9,10-pentamethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,12,12a-hexadecahydrochrysene-6a-carboxylate .

Molecular Structure Analysis

The this compound molecule contains a total of 95 bonds. There are 43 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 4 six-membered rings, 3 ten-membered rings, 3 esters (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Aplicaciones Científicas De Investigación

Isolation and Structural Analysis : Cecropiacic acid was isolated from the rootwood of the African tree Musanga cecropioides, along with other triterpenes (Lontsi, Sondengam, Martin, & Bodo, 1991). Another study confirmed the isolation of this compound from Musanga cecropioides, along with a new triterpenic acid, Cecropic acid (Lontsi, Sondengam, Ayafor, Tsoupras, & Tabacchi, 1990).

Antimicrobial and Immunometabolic Effects : A study on plant extracts from the Cecropia genus, which includes serjanic acid (a representative pentacyclic triterpene), found that these extracts show potential in treating metabolic disorders and diabetes. The study specifically noted the immunometabolic markers improvement in a diet-induced obesity mouse model (Gutiérrez et al., 2020).

Quality Control of Medicinal Plants : Research on chemical markers for quality control of medicinal plants in the genus Cecropia suggested that triterpenoids like this compound could be used for this purpose. The study emphasized the importance of comprehensive standards for ensuring the quality, safety, and efficacy of herbal drugs (Rivera-Mondragón et al., 2017).

Gluconeogenesis Inhibition : Cecropia obtusifolia and Cecropia peltata, containing chlorogenic acid, were found to inhibit gluconeogenesis, suggesting a potential mechanism for their hypoglycemic effect as used in traditional medicine (Andrade-Cetto & Vázquez, 2010).

Phenolic Compounds Analysis : An analysis of phenolic compounds in Amazonian medicinal plants, including species of Cecropia, highlighted the presence of chlorogenic acid and other phenolics. This study contributes to understanding the chemical composition and potential therapeutic uses of these plants (Faccin et al., 2017).

Antibacterial and Antioxidant Activities : Cecropia obtusifolia extract and its compound chlorogenic acid were found to stimulate glucose uptake in adipocytes, suggesting potential antibacterial and antioxidant activities (Alonso-Castro et al., 2008).

Quorum Sensing Inhibitors : Glycosylflavonoids from Cecropia pachystachya were identified as quorum sensing inhibitors, providing insights into the potential application of these compounds in treating bacterial infections (Brango-Vanegas et al., 2014).

Anti-Inflammatory and Antioxidant Effects : Cecropia pachystachya demonstrated significant topical anti-inflammatory and antioxidant activities in various mouse models, suggesting its potential for therapeutic applications (Pacheco et al., 2014).

Propiedades

IUPAC Name |

methyl (1S,2S,4aS,4bR,6aS,9R,10R,10aR,12aS)-10-hydroxy-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)-1-(2-methoxy-2-oxoethyl)-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O7/c1-20-13-16-33(27(36)40-10)18-17-30(5)21(25(33)32(20,7)37)11-12-23-29(4,19-24(34)38-8)22(14-15-31(23,30)6)28(2,3)26(35)39-9/h11,20,22-23,25,37H,12-19H2,1-10H3/t20-,22-,23+,25+,29-,30+,31+,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIVUMOFAMUXNI-WRXDKEAZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CC(=O)OC)C(C)(C)C(=O)OC)C)C2C1(C)O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@]3(C(=CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CC(=O)OC)C(C)(C)C(=O)OC)C)[C@H]2[C@]1(C)O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonic acid, P-[(1E,3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]-](/img/structure/B571279.png)

![3h-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,5,6-dihydro-1-phenyl-](/img/structure/B571280.png)